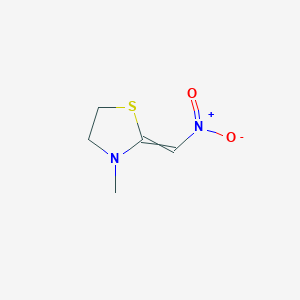
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine is a heterocyclic compound with the molecular formula C5H6N2O3S. It is also known as nitrothiazolone. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The nitromethylidene group attached to the thiazolidine ring imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(nitromethylidene)-1,3-thiazolidine typically involves the reaction of thiazolidine derivatives with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron or zinc in the presence of acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron, zinc, and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazolidine ring.
Reduction: Amino derivatives of the thiazolidine ring.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(nitromethylidene)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazolidine ring structure allows the compound to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-thiazolidine: Lacks the nitromethylidene group, resulting in different chemical properties.
3-Methyl-2-(chloromethylidene)-1,3-thiazolidine: Contains a chloromethylidene group instead of a nitromethylidene group, leading to different reactivity.
3-Methyl-2-(hydroxymethylidene)-1,3-thiazolidine: Contains a hydroxymethylidene group, which affects its chemical behavior.
Uniqueness
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine is unique due to the presence of the nitromethylidene group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in research and industry where such properties are desired.
Propiedades
Número CAS |
62812-73-1 |
|---|---|
Fórmula molecular |
C5H8N2O2S |
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
3-methyl-2-(nitromethylidene)-1,3-thiazolidine |
InChI |
InChI=1S/C5H8N2O2S/c1-6-2-3-10-5(6)4-7(8)9/h4H,2-3H2,1H3 |
Clave InChI |
SNQRNCJUWHEPBW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCSC1=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)


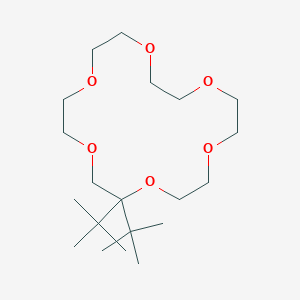

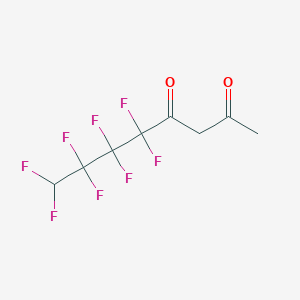
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
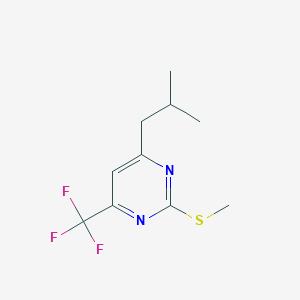
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
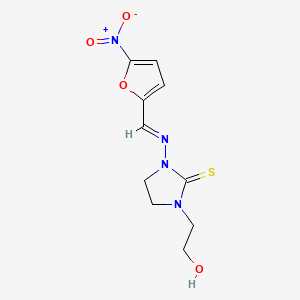
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)

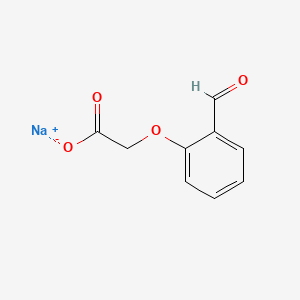
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
